molecular formula C7H8ClN3 B2886136 Imidazo[1,2-a]pyridin-7-amine hydrochloride CAS No. 1795435-58-3

Imidazo[1,2-a]pyridin-7-amine hydrochloride

Cat. No. B2886136
CAS RN: 1795435-58-3
M. Wt: 169.61
InChI Key: SOUPJGBVDXMRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridin-7-amine hydrochloride is a derivative of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reactivity of imidazo[1,2-a]pyridines has been explored in various synthetic scenarios .

Scientific Research Applications

Enzyme Inhibitors and Receptor Ligands

Imidazo[1,2-a]pyridines have been identified as potent enzyme inhibitors and receptor ligands, showcasing a broad spectrum of pharmacological activities. These activities span from anticancer, antimicrobial, to antiviral effects, making them a cornerstone in drug discovery efforts. The structural diversity of imidazo[1,2-a]pyridines allows for targeted modifications, enhancing their affinity and specificity towards various biological targets (Enguehard-Gueiffier & Gueiffier, 2007).

Synthetic Advances

Recent advancements in synthetic chemistry have enabled the efficient construction of the imidazo[1,2-a]pyridine framework through innovative methodologies. One such approach involves copper-catalyzed tandem oxidative C–H amination/cyclizations, providing a direct route to imidazo[1,2-a]pyridines from simple and readily available starting materials. This method underscores the scaffold's synthetic accessibility and versatility, paving the way for the rapid generation of compound libraries for drug development (Pericherla et al., 2013).

Anti-infectious Agents

In the realm of anti-infectious research, imidazo[1,2-a]pyridines have been leveraged as promising leads for the development of novel antimicrobial and antiviral therapies. Their ability to interfere with the replication and survival mechanisms of pathogens, combined with the potential for low cytotoxicity towards human cells, makes them valuable candidates for further therapeutic exploration and development (Deep et al., 2016).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Imidazo[1,2-a]pyridine has attracted significant interest in drug development due to its potent medicinal properties . The occurrence of the imidazo[1,2-a]pyridine scaffold in several drugs and numerous biologically active pharmacophores, and its widespread applications in medicinal chemistry as well as in material science, has encouraged further developments in the synthesis methods and reactions of imidazo[1,2-a]pyridines .

properties

IUPAC Name

imidazo[1,2-a]pyridin-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUPJGBVDXMRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1795435-58-3
Record name imidazo[1,2-a]pyridin-7-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.